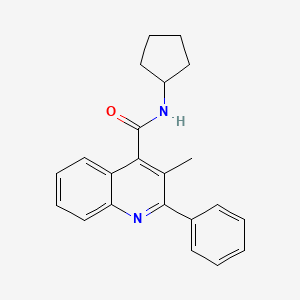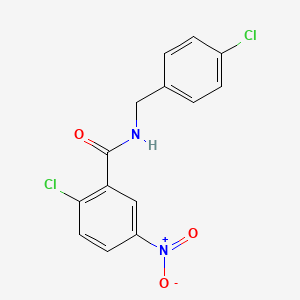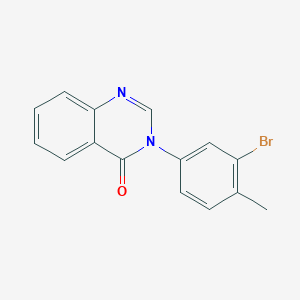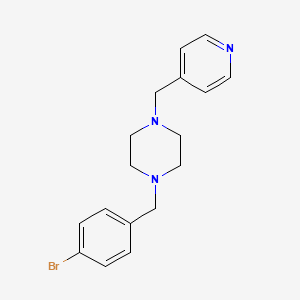
N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide is a chemical compound with the molecular formula C22H22N2O and a molecular weight of 330.42288 g/mol . This compound belongs to the quinoline family, which is known for its wide range of applications in medicinal and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylquinoline-4-carboxylic acid with cyclopentylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, solvent-free conditions and the use of recyclable catalysts are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide
- N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxylic acid
- N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxylate
Uniqueness
This compound stands out due to its specific structural features, which confer unique biological activities. Its cyclopentyl and phenyl groups contribute to its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-15-20(22(25)23-17-11-5-6-12-17)18-13-7-8-14-19(18)24-21(15)16-9-3-2-4-10-16/h2-4,7-10,13-14,17H,5-6,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNNWRUQGSTLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N-[(E)-(4-chlorophenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5811459.png)
![9-tert-butyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)
![(2-CHLOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5811468.png)




![(2E)-3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B5811487.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)

![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B5811522.png)
